molecular formula C5H7BF3K B2491709 Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide CAS No. 2410559-72-5

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide

Cat. No.: B2491709
CAS No.: 2410559-72-5
M. Wt: 174.01
InChI Key: NXQSCLCAFXFPBD-UHFFFAOYSA-N
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Description

Potassium;1-bicyclo[111]pentanyl(trifluoro)boranuide is a chemical compound with the molecular formula C5H6BF3K It is a boron-containing compound that features a bicyclo[111]pentane structure, which is a highly strained and unique carbon framework

Scientific Research Applications

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the formation of boron-containing compounds.

    Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to explore its use as a drug delivery agent due to its unique structure and reactivity.

    Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.

Future Directions

The future directions for the research and application of Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide could involve its use in drug discovery, given the interest in bicyclo[1.1.1]pentanes by pharmaceutical companies . The development of practical synthetic methods could also facilitate the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide typically involves the reaction of 1-bicyclo[1.1.1]pentanylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the trifluoroboranuide group to other boron-containing functional groups.

    Substitution: The trifluoroboranuide group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, reduced boron-containing compounds, and substituted bicyclo[111]pentane derivatives

Mechanism of Action

The mechanism of action of Potassium;1-bicyclo[111]pentanyl(trifluoro)boranuide involves its interaction with molecular targets through its boron-containing functional group The trifluoroboranuide group can form stable complexes with various biomolecules, leading to potential applications in drug delivery and therapeutic interventions The bicyclo[11

Comparison with Similar Compounds

Similar Compounds

    Potassium;1-bicyclo[1.1.1]pentanylboranuide: Similar structure but lacks the trifluoro group, leading to different reactivity and applications.

    Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)borate: Similar compound with a different boron-containing functional group, affecting its chemical properties and uses.

Uniqueness

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide is unique due to the presence of the trifluoroboranuide group, which enhances its reactivity and potential applications. The bicyclo[1.1.1]pentane structure also contributes to its uniqueness, providing a highly strained and stable framework that is not commonly found in other compounds.

Properties

IUPAC Name

potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF3.K/c7-6(8,9)5-1-4(2-5)3-5;/h4H,1-3H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQSCLCAFXFPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC(C1)C2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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